molecular formula C23H26N6O4S2 B609878 1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide

1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide

Cat. No.: B609878
M. Wt: 514.6 g/mol
InChI Key: IFWUBRBMMNTBRZ-UHFFFAOYSA-N
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Description

  • PDD00017273 is a potent inhibitor of Poly (ADP-ribose) Glycohydrolase (PARG). Its chemical structure is shown below: !PDD00017273 Chemical Structure
  • PARG is an enzyme involved in the hydrolysis of ADP-ribose polymers. PDD00017273 selectively targets PARG, making it a valuable compound for research and potential therapeutic applications.
  • Preparation Methods

    • Synthetic Routes: The synthetic route for PDD00017273 involves specific chemical reactions. Unfortunately, detailed synthetic pathways are not readily available in the literature.
    • Industrial Production: Information on large-scale industrial production methods for PDD00017273 is limited due to its research-oriented nature.
  • Chemical Reactions Analysis

    • PDD00017273 undergoes various chemical reactions:

        Hydrolysis: PARG inhibition involves preventing the hydrolysis of ADP-ribose polymers.

        Other Reactions:

    • Common Reagents and Conditions: These are not explicitly reported for PDD00017273.
    • Major Products: The primary product of PARG inhibition is the prevention of ADP-ribose breakdown.
  • Scientific Research Applications

    • PDD00017273 has been studied in various contexts:

        Cancer Research: It shows promise as a radiosensitizer, particularly in epithelial ovarian cancer research.

        DNA Repair Mechanisms: By inhibiting PARG, it affects single-strand DNA break repair pathways.

        Other Fields: Further research is needed to explore its applications in chemistry, biology, and medicine.

  • Comparison with Similar Compounds

    • PDD00017273’s uniqueness lies in its selective PARG inhibition.
    • Similar Compounds: While no direct analogs are mentioned, other PARG inhibitors exist, such as ADP-HPD and PDD00017272.

    Properties

    IUPAC Name

    1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H26N6O4S2/c1-14-9-16(27(4)25-14)12-28-20-6-5-18(35(32,33)26-23(3)7-8-23)10-19(20)21(30)29(22(28)31)13-17-11-24-15(2)34-17/h5-6,9-11,26H,7-8,12-13H2,1-4H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IFWUBRBMMNTBRZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NN(C(=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)C(=O)N(C2=O)CC5=CN=C(S5)C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H26N6O4S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    514.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem
    Customer
    Q & A

    Q1: What is PDD00017273 and what is its mechanism of action?

    A1: Poly(ADP-ribose) glycohydrolase (PARG) is an enzyme responsible for removing poly(ADP-ribose) (PAR) chains from proteins. This process is crucial for regulating the DNA damage response. PDD00017273 is a potent and selective PARG inhibitor [, ]. By inhibiting PARG, PDD00017273 prevents the removal of PAR chains, leading to the accumulation of PARylated proteins on chromatin [, ]. This accumulation disrupts DNA repair processes and can trigger cell death, particularly in cancer cells [].

    Q2: What evidence suggests that PDD00017273 effectively inhibits PARG in cells?

    A2: Researchers have observed increased levels of cellular PARylation upon treating cells with PDD00017273, particularly in the presence of DNA damage induced by agents like hydrogen peroxide (H2O2) []. This accumulation of PARylation indicates that PDD00017273 effectively engages its target, PARG, within the cellular environment [].

    Q3: How does PDD00017273's activity compare to PARP inhibitors?

    A3: Unlike PARP inhibitors which often show selectivity towards cells with homologous recombination (HR) deficiency, PDD00017273 has demonstrated single-agent activity against a broader range of cancer cell lines, including glioblastoma [] and ovarian cancer cells []. This difference in activity profiles suggests a distinct mechanism of action and potentially a wider therapeutic window for PARG inhibitors compared to PARP inhibitors.

    Q4: What are the potential synergistic effects of combining PDD00017273 with other anticancer agents?

    A4: Studies have shown that PDD00017273 can synergize with other DNA damage response (DDR) inhibitors, such as CHK1 inhibitors [], USP1 inhibitors, and ATR inhibitors []. This synergistic effect is likely due to the combined disruption of multiple DNA repair pathways, leading to enhanced cell death in cancer cells.

    Q5: What are the challenges in developing PDD00017273 as a therapeutic agent?

    A5: One challenge in developing PDD00017273 is understanding and overcoming resistance mechanisms. Studies have identified cell lines resistant to PDD00017273 and are actively investigating the underlying mechanisms []. Identifying biomarkers for sensitivity and resistance will be crucial for guiding patient selection in future clinical trials.

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